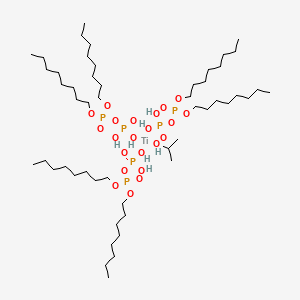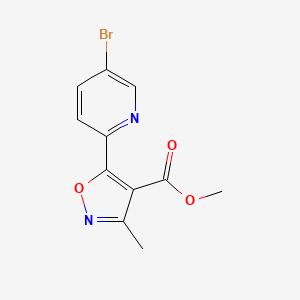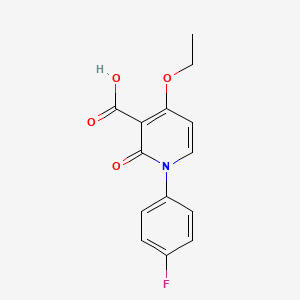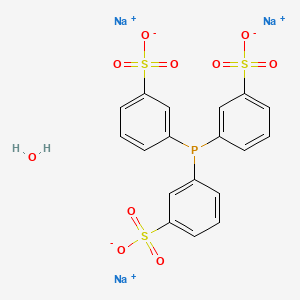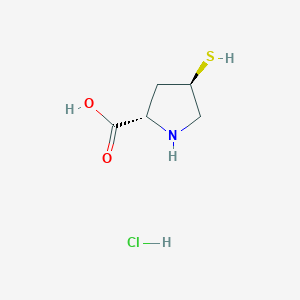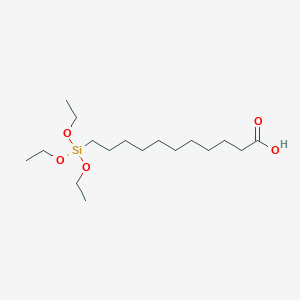
11-Triethoxysilylundecanoic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-Triethoxysilylundecanoic acid, 95% (11-TESU) is a silylated fatty acid derived from the hydrolysis of 11-undecenoic acid and is commonly used in a variety of scientific and industrial applications. 11-TESU is a colorless, water-soluble liquid with a faint odor and a melting point of -3.4 °C. It is a versatile compound with a range of applications, including as a surfactant, emulsifier, and corrosion inhibitor. 11-TESU is also used in the synthesis of various organic compounds and in the production of pharmaceuticals, cosmetics, and food additives.
Scientific Research Applications
11-Triethoxysilylundecanoic acid, 95% has been used in a variety of scientific research applications, including as a surfactant in the synthesis of nanomaterials, as an emulsifier in the production of emulsion polymers, and as a corrosion inhibitor in metalworking. 11-Triethoxysilylundecanoic acid, 95% has also been used in the synthesis of various organic compounds, including polymers, and in the production of pharmaceuticals, cosmetics, and food additives.
Mechanism Of Action
11-Triethoxysilylundecanoic acid, 95% acts as a surfactant, emulsifier, and corrosion inhibitor by forming a monolayer at the interface between two immiscible liquids. This monolayer reduces the surface tension of the liquids and prevents them from mixing, allowing them to remain in an emulsion. 11-Triethoxysilylundecanoic acid, 95% also acts as a corrosion inhibitor by forming a protective film on the metal surface, preventing it from corroding.
Biochemical and Physiological Effects
11-Triethoxysilylundecanoic acid, 95% is considered to be a non-toxic and non-irritating compound, and it is not known to have any adverse effects on human health. It is widely used in a variety of applications, including in the synthesis of nanomaterials and in the production of pharmaceuticals, cosmetics, and food additives.
Advantages And Limitations For Lab Experiments
11-Triethoxysilylundecanoic acid, 95% has a number of advantages for laboratory experiments, including its low cost, its availability in a variety of forms, and its versatility. It is also non-toxic and non-irritating, making it safe to use in laboratory experiments. However, 11-Triethoxysilylundecanoic acid, 95% can be difficult to synthesize, and it can be difficult to separate from other silylated fatty acids.
Future Directions
There are a number of potential future directions for 11-Triethoxysilylundecanoic acid, 95% research. These include further investigation into its mechanism of action, its efficacy as a surfactant and emulsifier, and its potential uses in the synthesis of nanomaterials. Additionally, further research could be conducted into the potential applications of 11-Triethoxysilylundecanoic acid, 95% in the production of pharmaceuticals, cosmetics, and food additives. Furthermore, research could be conducted into the potential uses of 11-Triethoxysilylundecanoic acid, 95% as a corrosion inhibitor in metalworking and other industrial applications. Finally, further research could be conducted into the potential applications of 11-Triethoxysilylundecanoic acid, 95% in the synthesis of organic compounds and other materials.
Synthesis Methods
11-Triethoxysilylundecanoic acid, 95% can be synthesized by reacting 11-undecenoic acid with a silylating agent, such as trimethylchlorosilane or trimethoxysilane, in the presence of a catalyst. The reaction is carried out at a temperature of between 100 and 200 °C, and the reaction time is typically between 1 and 4 hours. The reaction yields a mixture of 11-Triethoxysilylundecanoic acid, 95% and other silylated fatty acids, which can be separated by column chromatography.
properties
IUPAC Name |
11-triethoxysilylundecanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H36O5Si/c1-4-20-23(21-5-2,22-6-3)16-14-12-10-8-7-9-11-13-15-17(18)19/h4-16H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DALUXPXOPGMUFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCCCCCCCCCC(=O)O)(OCC)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H36O5Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
11-Triethoxysilylundecanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

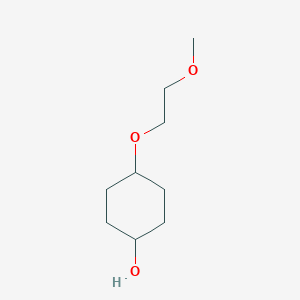
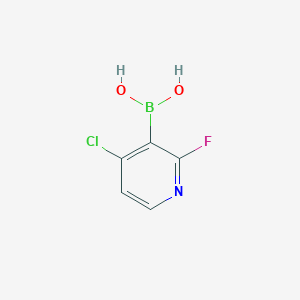
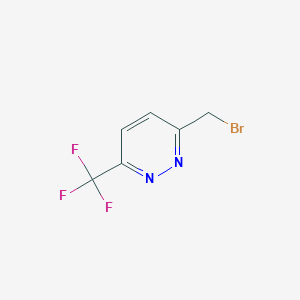


![Ethyl 2-[(1R)-5-hydroxy-2,3-dihydro-1H-inden-1-yl]acetate](/img/structure/B6324645.png)

![2,3,3-Trifluoro-2-hydrobenzo[1,4]-dioxen-5-ol; 98%](/img/structure/B6324660.png)
